molecular formula C4H8S B13328477 2-Ethylthiirane CAS No. 3195-86-6

2-Ethylthiirane

Cat. No.: B13328477
CAS No.: 3195-86-6
M. Wt: 88.17 g/mol
InChI Key: ZXKFFOMHVCMTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylthiirane (CAS 3195-86-6), also known as 1,2-epithiobutane, is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S and a molecular weight of 104.17 g/mol. It belongs to the thiirane family, characterized by a three-membered ring containing two carbon atoms and one sulfur atom. This strained ring system makes this compound highly reactive, particularly in ring-opening reactions, which are pivotal in organic synthesis .

Key physical properties include a vaporization enthalpy (∆vapH) of 39.7 kJ/mol at 313 K, as reported in phase transition studies . The ethyl substituent at the 2-position introduces steric and electronic effects that influence its reactivity compared to simpler thiiranes like thiirane (unsubstituted) or methyl-substituted analogs.

Properties

CAS No.

3195-86-6

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

2-ethylthiirane

InChI

InChI=1S/C4H8S/c1-2-4-3-5-4/h4H,2-3H2,1H3

InChI Key

ZXKFFOMHVCMTEV-UHFFFAOYSA-N

Canonical SMILES

CCC1CS1

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 2-ethylthiirane with structurally related thiiranes and oxiranes (oxygen-containing analogs):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Phase Transition Data (∆vapH, kJ/mol) Key Substituent Effects
This compound 3195-86-6 C₄H₈S 104.17 39.7 (313 K) Ethyl group enhances steric hindrance and lipophilicity.
2,2-Dimethylthiirane 3772-13-2 C₃H₆S 90.14 37.0 (288 K) Two methyl groups increase ring strain and volatility.
2-Chloromethylthiirane 2461-15-6 C₄H₇ClS 122.62 N/A Chlorine atom enables nucleophilic substitution reactions.
(Methoxymethyl)thiirane 19858-14-1 C₄H₈OS 104.17 N/A Methoxy group enhances solubility in polar solvents.
2-Methyl-3-phenylthiirane 67921-36-2 C₉H₁₀S 150.24 N/A Aromatic phenyl group stabilizes ring via resonance.

Notes:

  • The ethyl substituent in this compound results in higher vaporization enthalpy compared to 2,2-dimethylthiirane, likely due to increased molecular weight and van der Waals interactions .
  • Chloromethyl and methoxymethyl derivatives exhibit distinct reactivity profiles; for example, 2-chloromethylthiirane is used in synthesizing pyrimidine derivatives via nucleophilic substitution .

Biological Activity

2-Ethylthiirane, a member of the thiirane family, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, including detailed case studies and research findings.

Chemical Structure and Properties

This compound (CAS Number: 3195-86-6) is characterized by its three-membered sulfur-containing ring structure, which contributes to its unique reactivity and biological activity. Its structural formula can be represented as follows:

C5H10S\text{C}_5\text{H}_{10}\text{S}

The presence of the thiirane ring allows for various interactions with biological macromolecules, influencing its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. Studies have shown that it is effective against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the modulation of apoptosis and cell cycle regulation. For instance, studies suggest that it can induce apoptosis in prostate cancer cells by activating caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings underscore the compound's potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The following table summarizes the effects observed:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of angiogenesis

The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Metabolism and Pharmacokinetics

The metabolic stability of this compound is crucial for its therapeutic application. Studies indicate that it undergoes significant metabolism in liver microsomes, with primary pathways involving oxidation reactions. This metabolism impacts its bioavailability and efficacy.

In a comparative study, the metabolic profiles were analyzed:

CompoundHalf-Life (min)Metabolic Stability
This compound12Moderate; rapid metabolism
SB-3CT>60High; improved analogs showed better stability

The data highlight the need for structural modifications to enhance metabolic stability while retaining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.